molecular formula C18H18N2O3 B5520952 4-benzyl-1-(4-methoxyphenyl)-2,6-piperazinedione

4-benzyl-1-(4-methoxyphenyl)-2,6-piperazinedione

Cat. No.: B5520952
M. Wt: 310.3 g/mol
InChI Key: QMQHRCUIKPEDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(4-methoxyphenyl)-2,6-piperazinedione is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13174244 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of 1,2,4-Triazole, including those with 4-methoxyphenyl structures, have been synthesized and evaluated for antimicrobial activities. Some compounds demonstrated significant efficacy against test microorganisms (Bektaş et al., 2010).
  • Studies on environment-sensitive fluorescent ligands for human 5-HT1A receptors have incorporated 4-methoxyphenyl-piperazine derivatives, showcasing their potential in fluorescence microscopy for visualizing receptors in cells (Lacivita et al., 2009).
  • The synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been explored, with their crystal structures studied through X-ray diffraction, indicating potential for applications in materials science and molecular engineering (Kumara et al., 2017).

Biological Evaluation and Potential Therapeutic Applications

  • Certain benzodifuranyl derivatives and related compounds, including those with 4-methoxyphenyl-piperazine structures, have been evaluated for anti-inflammatory and analgesic activities. These studies indicate their potential as therapeutic agents for various disorders (Abu‐Hashem et al., 2020).
  • Research on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates indicates potential applications in probing cellular membranes and protein interfaces, demonstrating the versatility of 4-methoxyphenyl-piperazine derivatives in molecular biology and chemistry (Gauci & Magri, 2022).
  • In the field of neuropsychiatric research, compounds like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, which share structural similarities with 4-methoxyphenyl-piperazine, have been investigated for their metabolism and implications in the treatment of depression (Hvenegaard et al., 2012).

Advanced Chemical Studies and Novel Compound Synthesis

  • Research into novel Mannich bases with piperazines, including those with 4-methoxyphenyl structures, highlights their potential as anticancer agents and carbonic anhydrase inhibitors (Gul et al., 2019).
  • The synthesis and structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione provide insights into its molecular structure, indicating potential applications in medicinal chemistry and materials science (Zhang et al., 2007).

Properties

IUPAC Name

4-benzyl-1-(4-methoxyphenyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-9-7-15(8-10-16)20-17(21)12-19(13-18(20)22)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQHRCUIKPEDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CN(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.